- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents, European Journal of Medicinal Chemistry, 2021, 214,
Cas no 94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one)
94284-66-9 structure
Product Name:1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
Numero CAS:94284-66-9
MF:C7H10N2OS
MW:170.232100009918
MDL:MFCD08236737
CID:798439
PubChem ID:22744116
Update Time:2025-05-27
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,1-[4-methyl-2-(methylamino)-5-thiazolyl]-
- 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE
- 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
- 2-methylamino-4-methyl-5-acetylthiazole
- 5-acetyl-2-methylamino-4-methylthiazol
- 1-[4-METHYL-2-(METHYLAMINO)-1,3-THIAZOL-5-YL]ETHAN-1-ONE
- UDDDILVYEDVGMD-UHFFFAOYSA-N
- AB43889
- AK385680
- 1-(4-methyl-2-methylamino-thiazol-5-yl)ethanone
- 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
- Ethanone, 1-[4-methyl-2-(methylamino)-5-thiazolyl]-
- 1-[4-METHY
- 1-[4-Methyl-2-(methylamino)-5-thiazolyl]ethanone (ACI)
- 1-(4-Methyl-2-methylaminothiazol-5-yl)ethanone
- 5-Acetyl-2-methylamino-4-methylthiazole
- 1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
- CS-0059746
- DS-12936
- MFCD08236737
- AKOS006242417
- W18020
- DTXSID60628007
- EN300-2944924
- SCHEMBL1592594
- 94284-66-9
-
- MDL: MFCD08236737
- Inchi: 1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
- Chiave InChI: UDDDILVYEDVGMD-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1=C(C)N=C(NC)S1
Proprietà calcolate
- Massa esatta: 170.05100
- Massa monoisotopica: 170.05138412g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70.2
- XLogP3: 1.7
Proprietà sperimentali
- Punto di ebollizione: 281.9±32.0°C at 760 mmHg
- PSA: 70.23000
- LogP: 1.76880
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H335
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Dati doganali
- CODICE SA:2934100090
- Dati doganali:
Codice doganale cinese:
2934100090Panoramica:
2934100090. Composti che strutturalmente contengono un anello tiazolo non fuso (idrogenato o no). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2934100090 altri composti contenenti un anello tiazolo non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005401-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 100mg |
$162.74 | 2023-08-31 | |
| Alichem | A059005401-250mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 250mg |
$264.60 | 2023-08-31 | |
| Alichem | A059005401-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 1g |
$661.50 | 2023-08-31 | |
| ChemScence | CS-0059746-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 99.73% | 100mg |
$55.0 | 2022-04-26 | |
| ChemScence | CS-0059746-250mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 99.73% | 250mg |
$82.0 | 2022-04-26 | |
| ChemScence | CS-0059746-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 99.73% | 1g |
$204.0 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL347-250mg |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one |
94284-66-9 | 97% | 250mg |
1111CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL347-100mg |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one |
94284-66-9 | 97% | 100mg |
539CNY | 2021-05-08 | |
| Chemenu | CM255913-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 1g |
$589 | 2021-08-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51297-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 100mg |
¥126.0 | 2023-09-01 |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones, Current Topics in Medicinal Chemistry (Sharjah, 2019, 19(5), 356-375
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt
Riferimento
- Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumor agents, European Journal of Medicinal Chemistry, 2013, 70, 447-455
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt
Riferimento
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities, Journal of Medicinal Chemistry, 2013, 56(3), 640-659
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetone ; rt; 1.5 h, reflux
Riferimento
- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents, Bioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Methanol ; 2 - 3 h, rt
Riferimento
- Preparation of 4-heteroarylpyrimidines as specific cyclin-dependent kinase inhibitors for treating viruses, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Methanol ; 3 h, rt
Riferimento
- Preparation of N-(4-(4-methylthiazol-5-yl)pyrimidin-2-yl)-N-phenylamines as specific cyclin-dependent kinase inhibitors useful as antitumor agents, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt
Riferimento
- Preparation of 7-(pyrimidin-2-ylamino)-2H-chromen-2-one derivatives as protein kinase inhibitors, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 2 h, 30 - 35 °C
Riferimento
- Preparation of LS007 impurity compound and its application thereof, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Methanol ; 0 °C; 0 °C → rt; 4 h, rt
Riferimento
- Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemia, European Journal of Medicinal Chemistry, 2017, 139, 762-772
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Methanol ; 2 h, rt
Riferimento
- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity, Journal of Medicinal Chemistry, 2004, 47(7), 1662-1675
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetone ; reflux
Riferimento
- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents and Its Biological Evaluation and Molecular Modelling, Current Topics in Medicinal Chemistry (Sharjah, 2021, 21(4), 258-268
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Acetone ; rt; 1.5 h, reflux
Riferimento
- Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation, MedChemComm, 2014, 5(7), 915-922
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Acetone ; 1.5 h, reflux
Riferimento
- Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation, Bioorganic & Medicinal Chemistry, 2011, 19(10), 3135-3140
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Methanol ; 4 - 6 h, rt
Riferimento
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors, Journal of Medicinal Chemistry, 2010, 53(11), 4367-4378
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Thiazole derivatives, and pharmaceutical compositions comprising them, European Patent Organization, , ,
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Raw materials
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preparation Products
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
Numero d'ordine:A917260
Stato delle scorte:in Stock
Quantità:10g/5g/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 13:02
Prezzo ($):1076.0/588.0/155.0
Email:sales@amadischem.com
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Letteratura correlata
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one) Prodotti correlati
- 794571-76-9(Ethanone,1-[2-[(2-methoxyethyl)amino]-4-methyl-5-thiazolyl]-)
- 88323-89-1(1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride)
- 88323-88-0(Ethanone, 1-[2-[(2-hydroxyethyl)amino]-4-methyl-5-thiazolyl]-,monohydrochloride)
- 30748-47-1(1-(2-Amino-4-methylthiazol-5-yl)ethanone)
- 106012-40-2(1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride)
- 792862-60-3(Ethanone,1-[2-[(2-hydroxyethyl)amino]-4-methyl-5-thiazolyl]-)
- 88323-92-6(Ethanone, 1-[2-(hexylamino)-4-methyl-5-thiazolyl]-, monohydrochloride)
- 88323-91-5(Ethanone, 1-[4-methyl-2-(pentylamino)-5-thiazolyl]-, hydrochloride (1:1))
- 17944-77-3(1-{4-methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one)
- 88323-90-4(1-2-(butylamino)-4-methyl-1,3-thiazol-5-ylethan-1-one hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
Purezza:99%/99%/99%
Quantità:10g/5g/1g
Prezzo ($):1076.0/588.0/155.0